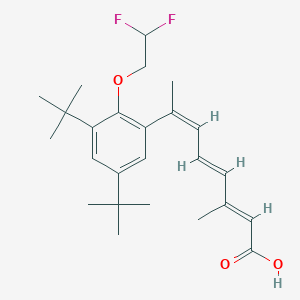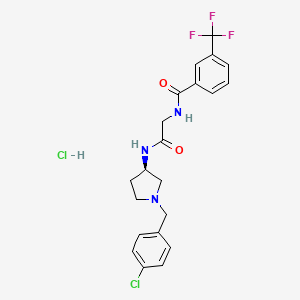
7-Chlorokynurensäure-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorokynurenic acid sodium salt is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is also a competitive inhibitor of the reuptake of glutamate into synaptic vesicles . This compound is often used in studies related to neuroprotection and schizophrenia due to its ability to modulate neurotransmitter systems .
Wissenschaftliche Forschungsanwendungen
7-Chlorokinurensäure-Natriumsalz hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Neuroprotektion: Es wird verwendet, um neuroprotektive Mechanismen zu untersuchen, da es NMDA-Rezeptoren und Glutamattransporter hemmen kann.
Schizophrenie-Forschung: Diese Verbindung wird häufig in Studien zur Untersuchung der Pathophysiologie der Schizophrenie und potenzieller therapeutischer Interventionen verwendet.
Arzneimittelentwicklung: Forscher verwenden diese Verbindung, um neue Medikamente zu entwickeln, die auf NMDA-Rezeptoren und Glutamattransporter abzielen, um neurologische Erkrankungen zu behandeln.
5. Wirkmechanismus
7-Chlorokinurensäure-Natriumsalz übt seine Wirkung aus, indem es die Glycin-Stelle des NMDA-Rezeptors antagonisiert und so die Aktivität des Rezeptors hemmt . Diese Hemmung reduziert die exzitatorische Neurotransmission, die durch Glutamat vermittelt wird, was bei Erkrankungen mit übermäßiger Glutamataktivität, wie z. B. neurodegenerativen Erkrankungen und Schizophrenie, von Vorteil ist . Zusätzlich hemmt es die Wiederaufnahme von Glutamat in synaptische Vesikel, wodurch der Neurotransmitterspiegel und die Aktivität weiter moduliert werden .
Wirkmechanismus
Target of Action
The primary target of 7-Chlorokynurenic acid sodium salt is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine site . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function .
Mode of Action
7-Chlorokynurenic acid sodium salt acts as a potent and selective antagonist of the glycine site of the NMDA receptor . It competitively inhibits the binding of glycine, an essential co-agonist for the activation of NMDA receptors . This inhibition modulates the receptor’s activity, reducing the influx of calcium ions into the cell .
Biochemical Pathways
The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By inhibiting the NMDA receptor, it reduces the excitatory synaptic transmission in the central nervous system . Additionally, it acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles , which can lead to increased extracellular concentrations of glutamate and further modulate neuronal activity .
Pharmacokinetics
, which can influence its absorption and distribution. It’s important to note that 7-chlorokynurenic acid isunable to cross the blood-brain barrier , which limits its bioavailability in the central nervous system.
Result of Action
The antagonistic action of 7-Chlorokynurenic acid sodium salt on the NMDA receptor and its inhibition of glutamate reuptake can result in neuroprotective effects . It has been used in studies of neuroprotection and schizophrenia . Moreover, it produces ketamine-like rapid antidepressant effects in animal models of depression .
Action Environment
The efficacy and stability of 7-Chlorokynurenic acid sodium salt can be influenced by various environmental factors. For instance, its water solubility can affect its distribution in aqueous environments within the body . Furthermore, its inability to cross the blood-brain barrier can limit its action to peripheral sites unless delivered directly to the central nervous system .
Biochemische Analyse
Biochemical Properties
7-Chlorokynurenic acid sodium salt plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a potent antagonist at the glycine site of the NMDA receptor with an IC50 value of 0.56 μM . Additionally, it inhibits the reuptake of glutamate into synaptic vesicles by competitively blocking vesicular glutamate transporters with a Ki value of 0.59 μM . These interactions are essential for its neuroprotective and antinociceptive effects.
Cellular Effects
7-Chlorokynurenic acid sodium salt influences various types of cells and cellular processes. It has been shown to produce ketamine-like rapid antidepressant effects in animal models of depression . The compound affects cell signaling pathways by antagonizing the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. It also impacts gene expression and cellular metabolism by inhibiting the reuptake of glutamate, thereby modulating neurotransmitter levels and synaptic activity .
Molecular Mechanism
The molecular mechanism of 7-Chlorokynurenic acid sodium salt involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By acting as a competitive antagonist at the glycine site of the NMDA receptor, it prevents the activation of the receptor by glycine, thereby inhibiting excitatory neurotransmission . Additionally, its inhibition of vesicular glutamate transporters reduces the availability of glutamate for synaptic release, further modulating neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chlorokynurenic acid sodium salt change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to three months . Long-term studies have shown that the compound maintains its neuroprotective and antinociceptive effects over extended periods, although its stability and degradation may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of 7-Chlorokynurenic acid sodium salt vary with different dosages in animal models. At low doses, it has been shown to retard the development of seizure responses in rats . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects and dose-dependent responses are critical considerations in the use of this compound for research purposes.
Metabolic Pathways
7-Chlorokynurenic acid sodium salt is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors involved in the synthesis and degradation of glutamate and glycine, thereby influencing metabolic flux and metabolite levels . The compound’s role in modulating neurotransmitter levels is essential for its effects on synaptic activity and neuroprotection.
Transport and Distribution
The transport and distribution of 7-Chlorokynurenic acid sodium salt within cells and tissues involve interactions with transporters and binding proteins. The compound is known to be transported into synaptic vesicles via vesicular glutamate transporters, where it inhibits glutamate reuptake . Its distribution within the central nervous system is critical for its neuroprotective and antinociceptive effects.
Subcellular Localization
7-Chlorokynurenic acid sodium salt is localized within specific subcellular compartments, including synaptic vesicles and the synaptic cleft. Its activity and function are influenced by its localization, as it targets the NMDA receptor and vesicular glutamate transporters . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its efficacy in modulating neurotransmission and synaptic plasticity.
Vorbereitungsmethoden
Die Synthese von 7-Chlorokinurensäure-Natriumsalz umfasst mehrere Schritte. Das Ausgangsmaterial, 7-Chlor-4-hydroxychinolin-2-carbonsäure, wird mit Natriumhydroxid umgesetzt, um das Natriumsalz zu bilden. Die Reaktionsbedingungen umfassen typischerweise das Lösen der Säure in Wasser, Zugabe von Natriumhydroxid und anschließendes Eindampfen des Lösungsmittels, um das feste Natriumsalz zu erhalten . Industrielle Produktionsmethoden können ähnliche Schritte umfassen, jedoch in größerem Maßstab mit kontrollierteren Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
7-Chlorokinurensäure-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht häufig berichtet werden.
Reduktion: Reduktionsreaktionen sind für diese Verbindung aufgrund ihrer stabilen aromatischen Struktur weniger verbreitet.
Substitution: Das Chloratom in der Verbindung kann unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise würde die Substitution des Chloratoms durch eine Aminogruppe ein Amino-Derivat der ursprünglichen Verbindung ergeben.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 7-Chlorokinurensäure-Natriumsalz ähnlich sind, gehören:
Kynurensäure: Ein weiterer NMDA-Rezeptor-Antagonist, aber weniger potent als 7-Chlorokinurensäure-Natriumsalz.
5,7-Dichlorokinurensäure: Ein potenterer NMDA-Rezeptor-Antagonist mit ähnlichen Eigenschaften, aber unterschiedlichen Substitutionsmustern.
Xanthurensäure: Eine strukturell verwandte Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.
Die Einzigartigkeit von 7-Chlorokinurensäure-Natriumsalz liegt in seiner hohen Potenz und Selektivität für die Glycin-Stelle des NMDA-Rezeptors, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .
Eigenschaften
IUPAC Name |
sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYIORLNGNLEI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)





